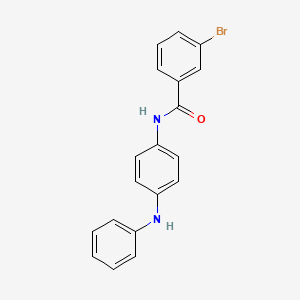

N-(4-anilinophenyl)-3-bromobenzamide

説明

N-(4-anilinophenyl)-3-bromobenzamide is a brominated benzamide derivative featuring a 3-bromo substituent on the benzamide core and an anilinophenyl group at the para position.

特性

IUPAC Name |

N-(4-anilinophenyl)-3-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O/c20-15-6-4-5-14(13-15)19(23)22-18-11-9-17(10-12-18)21-16-7-2-1-3-8-16/h1-13,21H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFZLASAIFZYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

N-(4-anilinophenyl)benzamide

This parent compound lacks the 3-bromo substituent but shares the anilinophenyl-benzamide scaffold. It is a well-characterized DGC inhibitor with IC50 values of 1 µM (VC2370, V. cholerae) and 17.83 µM (WspR, P. aeruginosa), demonstrating broad-spectrum anti-biofilm activity . Unlike the brominated variant, its lower molecular weight (311.36 g/mol vs. 397.27 g/mol for the bromo analog) may improve solubility but reduce target-binding stability .

3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (CAS 356541-68-9)

A closely related derivative with a 4-methoxy group adjacent to the 3-bromo substituent. Predicted properties include a pKa of 12.48 and boiling point of 485.1°C, suggesting higher thermal stability compared to non-methoxy analogs .

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

This compound replaces the anilinophenyl group with a 4-bromophenyl moiety and incorporates three methoxy groups.

Comparison with Functionally Similar Compounds

Sulfasalazine and Eprosartan

These non-benzamide DGC inhibitors exhibit IC50 values in the micromolar range:

| Compound | IC50 (YdeH, E. coli) | IC50 (WspR, P. aeruginosa) | |

|---|---|---|---|

| Sulfasalazine | 200 µM | 360 µM | |

| Eprosartan | 888 µM | 170 µM |

N-(4-anilinophenyl)benzamide derivatives (including the brominated analog) show 10–100× greater potency than these compounds, likely due to optimized interactions with the GGDEF domain of DGCs .

MANT-GTP and TNP-GTP

Nucleotide-based inhibitors like MANT-GTP competitively bind the GTP pocket of DGCs with sub-micromolar affinity. However, benzamide derivatives (e.g., N-(4-anilinophenyl)-3-bromobenzamide) offer advantages in cellular permeability and metabolic stability, as nucleotide analogs are prone to enzymatic degradation .

Key Research Findings and Implications

- Anti-biofilm activity: N-(4-anilinophenyl)benzamide analogs reduce biofilm formation in V. cholerae and P. aeruginosa at sub-micromolar concentrations, outperforming sulfasalazine and eprosartan . The 3-bromo substitution may enhance membrane penetration or target affinity, though direct comparative data are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。